

# Spectroscopic Profile of Allyl Isocyanate: A Technical Guide

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## Compound of Interest

Compound Name: *Allyl isocyanate*

Cat. No.: *B072564*

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This technical guide provides a detailed overview of the spectroscopic data for **allyl isocyanate** ( $\text{CH}_2=\text{CHCH}_2\text{NCO}$ ), a valuable reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining generalized experimental protocols.

## Spectroscopic Data

The following tables summarize the available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **allyl isocyanate**. It is important to note that while extensive data is available for the related compound allyl isothiocyanate, detailed and publicly accessible spectral assignments for **allyl isocyanate** are less common. The data presented here is a composite of available information and spectral predictions based on analogous structures.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Allyl Isocyanate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.8 - 6.0	ddt	1H	-CH=CH <sub>2</sub>
~5.2 - 5.4	m	2H	-CH=CH <sub>2</sub>
~3.8 - 4.0	dt	2H	-CH <sub>2</sub> -NCO

Note: d - doublet, t - triplet, q - quartet, m - multiplet. Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Allyl Isocyanate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~132	$\text{CH}=\text{CH}_2$
~121	$-\text{N}=\text{C}=\text{O}$
~118	$-\text{CH}=\text{CH}_2$
~45	$-\text{CH}_2-\text{NCO}$

Note: The chemical shift of the isocyanate carbon is provided as an approximate value, as it can be broad and sometimes difficult to observe.

**Table 3: Infrared (IR) Absorption Data for Allyl Isocyanate**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3080	Medium	$=\text{C}-\text{H}$ stretch
~2940	Medium	$\text{C}-\text{H}$ stretch (aliphatic)
~2270 - 2250	Strong, Broad	$-\text{N}=\text{C}=\text{O}$ asymmetric stretch
~1645	Medium	$\text{C}=\text{C}$ stretch
~1420	Medium	$-\text{CH}_2-$ scissoring
~990 and ~930	Strong	$=\text{C}-\text{H}$ bend (out-of-plane)

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like **allyl isocyanate**. Specific parameters may need to be optimized based on the instrumentation and the specific requirements of the analysis.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **allyl isocyanate**.

Materials:

- **Allyl isocyanate** sample
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- NMR tube (5 mm)
- Pipette
- NMR spectrometer

Procedure:

- Sample Preparation:
  - Dissolve approximately 10-20 mg of **allyl isocyanate** in ~0.6-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.
  - Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
  - Place the sample in the NMR magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).

- Data Acquisition:
  - For  $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence. A single scan may be sufficient for a concentrated sample, but multiple scans can be averaged to improve the signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of  $^{13}\text{C}$  and its smaller gyromagnetic ratio, a larger number of scans will be required to obtain a spectrum with an adequate signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid **allyl isocyanate**.

Materials:

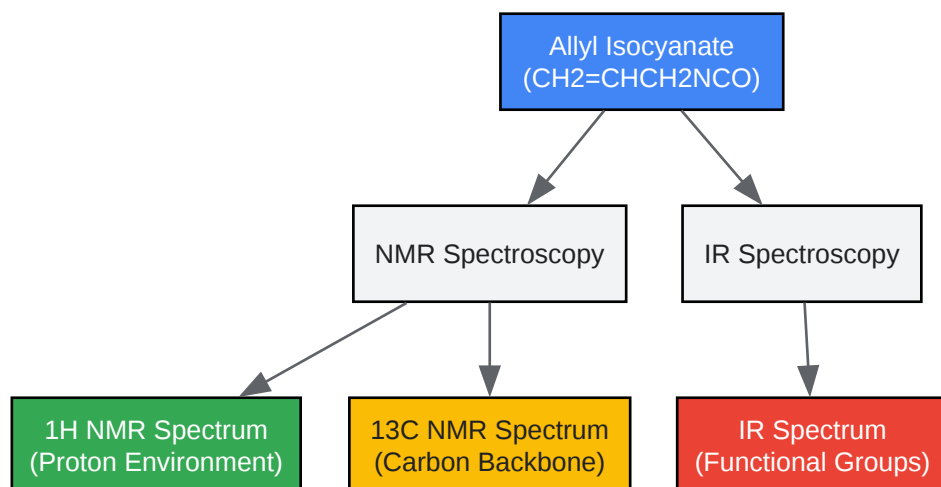
- **Allyl isocyanate** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean and dry.
  - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Application:
  - Place a small drop of **allyl isocyanate** directly onto the ATR crystal, ensuring the crystal surface is completely covered.
- Data Acquisition:
  - Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400  $\text{cm}^{-1}$ .
- Data Processing and Cleaning:
  - The software will automatically subtract the background spectrum from the sample spectrum.
  - Label the significant peaks in the spectrum.
  - After the measurement, carefully clean the ATR crystal with a soft, lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

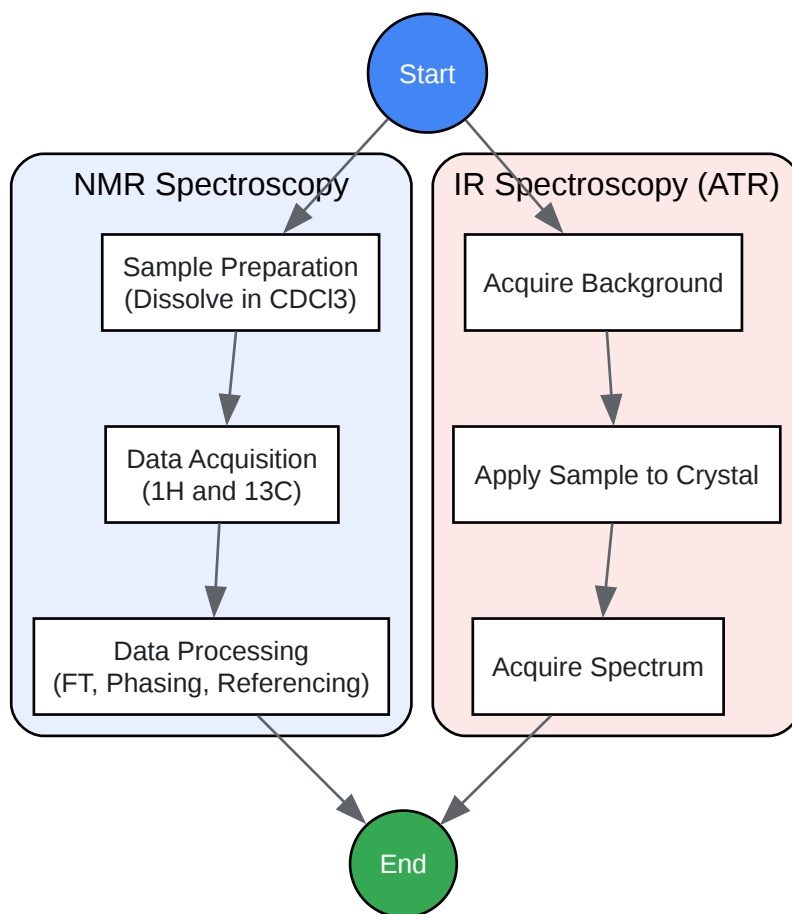
## Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of **allyl isocyanate**.



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Caption: Logical flow of spectroscopic analysis for **allyl isocyanate**.



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Caption: Simplified experimental workflows for NMR and IR spectroscopy.

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